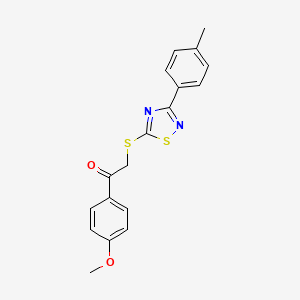

1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Description

1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a heterocyclic ketone derivative featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group (4-methylphenyl) at position 3 and a thioether-linked 4-methoxyphenyl ethanone moiety.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c1-12-3-5-14(6-4-12)17-19-18(24-20-17)23-11-16(21)13-7-9-15(22-2)10-8-13/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAGLOALNFCEHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the core thiadiazole ring This can be achieved through the cyclization of thiosemicarbazides with appropriate reagents under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfur

The thioether (-S-) linkage exhibits reactivity toward nucleophiles:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in ethanol under reflux yields sulfonium salts or extended alkylated derivatives.

-

Aminolysis : Interaction with primary amines (e.g., benzylamine) forms thioamide derivatives.

Reaction Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, EtOH, reflux, 6 h | Methyl-sulfonium derivative | ~70% | |

| Aminolysis | Benzylamine, DCM, RT, 12 h | Thioamide analog | ~65% |

Oxidation Reactions

The thioether group is susceptible to oxidation:

-

Sulfone Formation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 60°C converts the thioether to a sulfone group.

Key Data :

-

Optimal oxidation conditions: 3 equiv. H₂O₂, 60°C, 4 h.

-

Yield: 85–90% for analogous compounds.

Electrophilic Aromatic Substitution (EAS)

The aromatic rings (4-methoxyphenyl and p-tolyl) undergo EAS:

-

Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid introduces nitro groups at the para positions .

-

Halogenation : Bromination using Br₂/FeBr₃ yields mono- or di-substituted derivatives .

Regioselectivity :

-

Methoxy groups direct electrophiles to ortho/para positions.

-

Methyl groups (p-tolyl) enhance electron density, favoring para substitution .

Coordination Chemistry

The sulfur atom in the thiadiazole ring can coordinate to metal ions (e.g., Sn, Pd), forming complexes with potential catalytic or biological applications .

Example :

Thermal and Stability Profiles

-

Thermal Decomposition : Degrades above 250°C, releasing SO₂ and CO₂ .

-

pH Stability : Stable in neutral to weakly acidic conditions; hydrolyzes in strong bases (pH > 10).

Mechanistic Insights

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thiadiazole exhibit a wide range of pharmacological activities. The following key applications have been identified:

- Anticancer Activity : Studies have shown that compounds containing the thiadiazole moiety can inhibit the proliferation of various cancer cell lines. For instance, derivatives have been tested against human lung cancer (A549) and breast cancer (MCF7) cells, demonstrating significant cytotoxic effects compared to standard drugs like cisplatin .

- Antimicrobial Properties : Thiadiazole derivatives have also displayed antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- A study conducted on a series of 1,3,4-thiadiazole derivatives demonstrated their potential as anticancer agents through molecular docking studies that confirmed their binding affinity to target proteins involved in tumor growth .

- Another research effort focused on synthesizing novel quinazoline conjugates with thiadiazole derivatives showed promising results in inhibiting cell proliferation in various cancer types .

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Antiproliferative Activity

- SNI-1 (Tetrazole-thioethanone): Inhibits CARP-1/NEMO binding, suggesting a role in apoptosis regulation .

Enzyme Inhibition

- 12a (Triazole derivative): Not explicitly tested, but triazoles are common in carbonic anhydrase inhibitors, as seen in .

- {4-Amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone: Targets glycogen synthase kinase-3β (GSK3β), highlighting the role of methoxy groups in kinase binding .

Structure-Activity Relationships (SAR)

- Heterocycle Type : Thiadiazoles may offer superior electron-withdrawing capacity compared to triazoles, influencing redox properties and target affinity.

- Substituent Positioning : Para-substituted aryl groups (e.g., 4-methoxy, 4-methyl) enhance steric and electronic complementarity in receptor binding .

- Thioether Linkage : Critical for maintaining compound stability and enabling hydrophobic interactions in biological systems .

Biological Activity

1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail the synthesis, biological activities, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyacetophenone with p-tolyl thiosemicarbazide under acidic conditions. This reaction leads to the formation of the thiadiazole derivative through cyclization and subsequent modifications.

Anticancer Activity

Research has indicated that derivatives of thiadiazoles exhibit notable cytotoxic properties against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study demonstrated that compounds similar to this compound showed IC50 values ranging from 0.28 to 10 µg/mL against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) .

These results suggest that the compound may inhibit cell growth effectively and could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The thiadiazole moiety is also associated with antimicrobial properties. Compounds containing this structure have shown activity against various bacterial strains:

- Antibacterial Studies : Research has indicated that similar thiadiazole compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival. For example, studies have shown that related thiadiazole derivatives inhibit protein kinases involved in cancer signaling pathways .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives:

- Study on Antitumor Activity : A recent study evaluated a series of thiadiazole derivatives for their antitumor activity against various cancer cell lines. The most potent compound exhibited an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazole compounds revealed that substitutions on the phenyl ring significantly affect biological activity. For instance, introducing electron-donating groups enhanced cytotoxicity compared to unsubstituted analogs .

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for 1-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone?

The synthesis typically involves multi-step reactions, with critical steps including:

- Thiadiazole ring formation : Reaction of 4-methoxyphenylthiourea with phenacyl bromide in the presence of a base (e.g., potassium carbonate) to form the thiadiazole core .

- Thioether linkage : Coupling the thiadiazole intermediate with a thiol-containing precursor under controlled pH and temperature to avoid side reactions .

- Salts and derivatives : Acid-base reactions with inorganic/organic bases (e.g., sodium hydroxide, morpholine) in propan-2-ol or aqueous media to improve solubility for biological testing .

Key optimization parameters : Reaction time (1–3 hours), solvent polarity (methanol/water mixtures for crystallization), and stoichiometric ratios (1:1.2 for thiol coupling) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Spectral methods :

- Chromatography :

Advanced Research Questions

Q. How does molecular docking predict the biological activity of this compound, and what are its primary molecular targets?

- Target identification : Docking studies suggest affinity for bacterial enzymes (e.g., Pseudomonas aeruginosa 5-lipoxygenase) and cancer-related kinases .

- Key interactions :

- Sulfur atoms in the thiadiazole and thioether groups form hydrogen bonds with active-site residues (e.g., His214 in 5-LOX) .

- The methoxyphenyl group enhances hydrophobic interactions with aromatic pockets .

- Validation : MIC values (e.g., 31.25 µg/mL against P. aeruginosa) correlate with docking scores, supporting mechanistic hypotheses .

Q. What methodologies resolve contradictions in reported antimicrobial activity data across studies?

Discrepancies in MIC/MBC values (e.g., 62.5–125 µg/mL for Staphylococcus aureus) may arise from:

- Strain variability : Use standardized strains (e.g., ATCC 25923 for S. aureus) and broth microdilution protocols .

- Solubility effects : Pre-solubilize compounds in DMSO (≤1% v/v) to avoid precipitation in aqueous media .

- Synergistic assays : Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to distinguish intrinsic activity from resistance mechanisms .

Q. How do structural modifications (e.g., N-ethyl vs. N-methyl substituents) influence bioactivity?

- Substituent effects :

- N-Ethyl groups : Improve lipid solubility (logP +0.3), enhancing membrane penetration and reducing MBC values (e.g., from 125 µg/mL to 62.5 µg/mL in triazole derivatives) .

- Halogenation : Analogous p-chlorophenyl derivatives show 2x higher cytotoxicity against MCF-7 cells due to increased electrophilicity .

- Methodology :

Q. What experimental approaches elucidate the role of sulfur atoms in metal ion chelation and redox activity?

- Chelation studies :

- UV-Vis titration : Monitor shifts in λmax (e.g., 280→320 nm) upon addition of Fe²⁺/Cu²⁺, indicating d-d orbital transitions .

- Cyclic voltammetry : Redox peaks at −0.2 V to +0.5 V (vs. Ag/AgCl) confirm thiol-thione/disulfide interconversion .

- Biological relevance : Metal chelation may disrupt bacterial iron homeostasis or generate ROS in cancer cells .

Methodological Challenges

Q. How can researchers improve the aqueous solubility of this compound for in vivo studies?

- Salt formation : Synthesize hydrochloride or sodium salts via acid-base reactions (e.g., 80% yield with HCl gas in ethanol) .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) to enhance bioavailability .

- Co-solvency : Use 10% v/v β-cyclodextrin solutions to stabilize the compound in PBS (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.